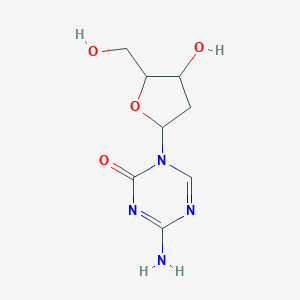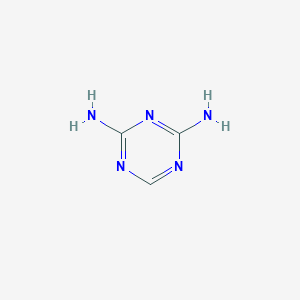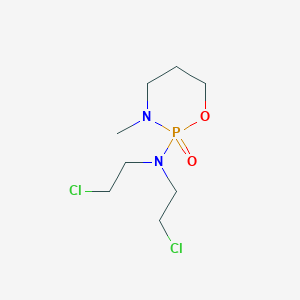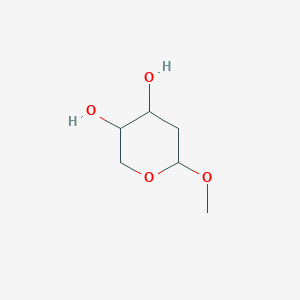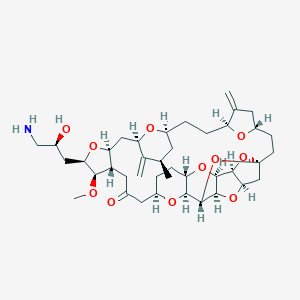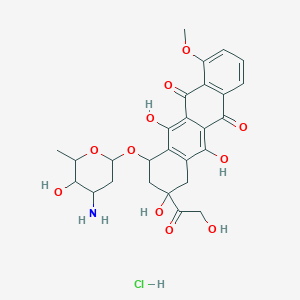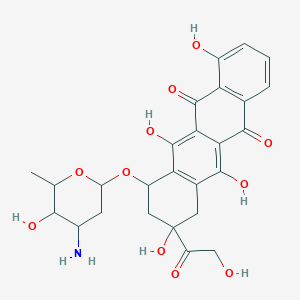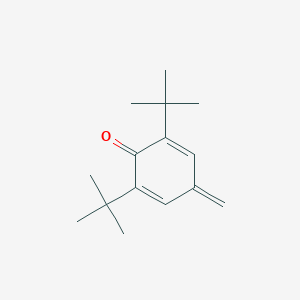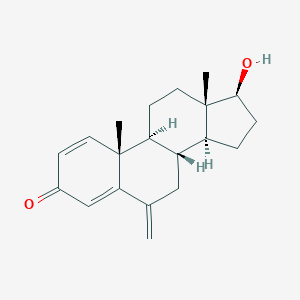
17-beta-Hydroxy Exemestane
概要
説明
17-beta-Hydroxy Exemestane, also known as Methylene Boldenone, is a third-generation, irreversible steroidal aromatase inhibitor . It induces aromatase degradation, leading to a decrease in estrogen levels in plasma .
Synthesis Analysis
Exemestane undergoes a complex metabolization, giving rise to some already identified metabolites, including 17-beta-Hydroxy Exemestane . The aldehyde was converted into a dihydropyridine derivative by Hantzsch reaction with methyl b-aminocrotonoate .
Molecular Structure Analysis
The molecular formula of 17-beta-Hydroxy Exemestane is C20H26O2 . Computer docking indicated that the 17beta-OH group of 17-hydroexemestane relative to the 17-keto group of exemestane contributed significantly more intermolecular interaction energy toward binding AR than ERalpha .
Chemical Reactions Analysis
17-beta-Hydroxy Exemestane has been found to down-regulate ERalpha protein levels at high concentrations in a cell type-specific manner similarly as 17beta-estradiol, and increased AR protein accumulation at low concentrations in both cell types similarly as R1881 .
Physical And Chemical Properties Analysis
The molecular weight of 17-beta-Hydroxy Exemestane is 298.42 g/mol . It is also known as Methylene Boldenone .
科学的研究の応用
Aromatase Inhibition and Breast Cancer Treatment
17-beta-Hydroxy Exemestane is primarily researched for its efficacy in breast cancer treatment. Its role as an aromatase inhibitor is significant in the therapy of postmenopausal breast cancer. The analogs of 17-beta-Hydroxy Exemestane show varied potency in inhibiting aromatase, a key enzyme in estrogen synthesis. These findings are crucial for understanding the drug's therapeutic potential and optimizing its use in breast cancer treatment (Buzzetti et al., 1993).
Pharmacokinetics and Metabolism
Studies have also focused on the pharmacokinetics and metabolism of 17-beta-Hydroxy Exemestane. Research indicates that genetic factors, such as UGT2B17 gene deletion, significantly influence the pharmacokinetics of 17-beta-Hydroxy Exemestane in humans (Chen et al., 2016). Understanding these genetic influences is crucial for personalized medicine approaches in cancer treatment.
Biochemical Activity and Anti-Proliferative Effects
Further, the metabolites of Exemestane, including 17-beta-Hydroxy Exemestane, are studied for their anti-proliferative effects in hormone-dependent breast cancer cell lines. These studies contribute to the understanding of Exemestane's efficacy and the role of its metabolites in breast cancer treatment (Varela et al., 2014).
Bone and Lipid Metabolism
In addition to its anti-cancer properties, research has also examined the effects of 17-beta-Hydroxy Exemestane on bone and lipid metabolism. For instance, a study in ovariectomized rats showed that 17-beta-Hydroxy Exemestane could prevent bone loss and lower serum cholesterol levels, highlighting its potential benefits beyond cancer therapy (Goss et al., 2004).
Metabolic Pathways
Understanding the metabolic pathways of 17-beta-Hydroxy Exemestane is also a key area of research. Studies have identified various metabolites and characterized their formation pathways, providing insights into the drug's metabolism and potential interactions (Sun et al., 2010).
作用機序
Target of Action
Methylene Boldenone, also known as Boldenone, primarily targets the Androgen Receptor (AR) . The AR plays a crucial role in the development and maintenance of male sexual characteristics. It is also involved in various physiological processes such as muscle growth and regulation of metabolism .
Mode of Action
Boldenone acts as an agonist of the Androgen Receptor . It binds to the AR, leading to changes in gene transcription. This interaction results in the expression of genes that contribute to male sexual characteristics and other androgenic activities .
Biochemical Pathways
It is known that boldenone, like other androgens, influences thenitrogen balance in the body, promoting protein synthesis and increasing appetite . It also stimulates the release of erythropoietin in the kidneys, which can lead to an increase in red blood cell production .
Pharmacokinetics
It is known that boldenone has ahalf-life of 14 days when administered intramuscularly . This long half-life suggests that Boldenone has a prolonged duration of action, allowing for less frequent dosing.
Result of Action
The primary result of Boldenone’s action is its anabolic activity , which is characterized by growth and differentiation of tissues. It has a low androgenic potency, meaning it has less influence on the development of male sexual characteristics compared to other androgens . In the context of bodybuilding, Boldenone can promote muscle growth, increase appetite, and enhance the production of red blood cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDPYPMRHKQTDM-NHWXPXPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464522 | |
| Record name | Methylene Boldenone, | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-beta-Hydroxy Exemestane | |
CAS RN |
122370-91-6, 140461-66-1 | |
| Record name | Methylene Boldenone, | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-DIHYDROEXEMESTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



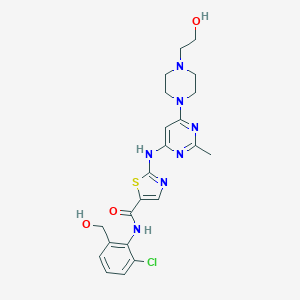
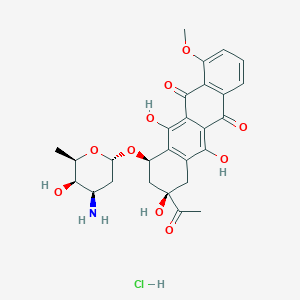
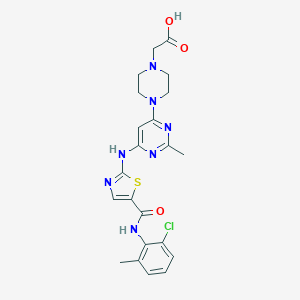
![4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B193340.png)
